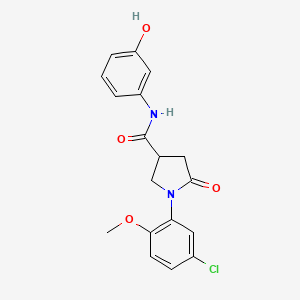![molecular formula C20H18N6O2S B14937230 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B14937230.png)
3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide is a complex organic compound that features a benzotriazine ring fused with a thiadiazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide typically involves multiple steps. One common approach is the condensation of 4-oxo-1,2,3-benzotriazine with a suitable thiadiazole derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and reduce waste .
化学反応の分析
Types of Reactions
3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolino derivatives, while substitution reactions can produce a wide range of functionalized benzotriazine-thiadiazole compounds .
科学的研究の応用
Chemistry
In chemistry, 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development and therapeutic applications .
Medicine
In medicine, the compound’s potential therapeutic effects are explored. Researchers investigate its mechanism of action, efficacy, and safety in preclinical and clinical studies to determine its suitability as a pharmaceutical agent .
Industry
In industry, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
作用機序
The mechanism of action of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses .
類似化合物との比較
Similar Compounds
3-Hydroxy-1,2,3-benzotriazin-4(3H)-one: A related compound with a similar benzotriazine core but different functional groups.
1,2,4-Benzotriazin-3(4H)-one, 7-bromo-, 1-oxide: Another benzotriazine derivative with distinct substituents.
Uniqueness
3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide is unique due to its combination of benzotriazine and thiadiazole moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C20H18N6O2S |
|---|---|
分子量 |
406.5 g/mol |
IUPAC名 |
3-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]propanamide |
InChI |
InChI=1S/C20H18N6O2S/c27-17(12-13-26-19(28)15-8-4-5-9-16(15)22-25-26)21-20-24-23-18(29-20)11-10-14-6-2-1-3-7-14/h1-9H,10-13H2,(H,21,24,27) |
InChIキー |
HYEIMIBRDJJFRA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCC2=NN=C(S2)NC(=O)CCN3C(=O)C4=CC=CC=C4N=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopentanamide](/img/structure/B14937162.png)
methanone](/img/structure/B14937163.png)
![(2E)-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide](/img/structure/B14937170.png)
![(2S)-N-[4-(benzyloxy)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide](/img/structure/B14937175.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B14937182.png)
![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide](/img/structure/B14937184.png)
![3-(3,4-dimethoxyphenyl)-2-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B14937190.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B14937198.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14937222.png)
![N-(furan-2-ylmethyl)-2-[(4-oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-7-yl)oxy]acetamide](/img/structure/B14937231.png)
![6-(furan-2-yl)-2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]pyridazin-3(2H)-one](/img/structure/B14937244.png)

![2-chloro-N-{2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}-4-nitrobenzamide](/img/structure/B14937253.png)
